molecular formula C13H13N5O2 B2562036 4-[7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine CAS No. 320416-13-5

4-[7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine

Cat. No.: B2562036
CAS No.: 320416-13-5
M. Wt: 271.28
InChI Key: ASWGGXTTXGBIQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine (CAS 320416-13-5) is a high-purity, novel chemical compound offered for research and development purposes. This compound belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) class of heterocycles, a scaffold recognized for its remarkable versatility in medicinal chemistry . The TP core is isoelectronic with the purine ring system, allowing it to function as a potential bio-isostere in drug design, particularly for targeting ATP-binding sites in enzymes such as kinases . This makes it a valuable template for developing inhibitors for targets like cyclin-dependent kinase-2 (CDK-2) . Furthermore, the presence of multiple nitrogen atoms in its structure grants this scaffold metal-chelating properties, which can be exploited in the design of anti-cancer and anti-parasitic agents . Researchers can utilize this specific morpholine-substituted TP derivative as a key intermediate in the synthesis of more complex molecules with potential biological activities. The furan and morpholine substituents provide distinct points for chemical modification and interaction with biological targets. Studies on analogous TP derivatives have demonstrated promising in vitro anti-tumor activities against various human cancer cell lines, highlighting the therapeutic potential of this chemical class . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c1-2-11(20-7-1)10-3-4-14-12-15-13(16-18(10)12)17-5-8-19-9-6-17/h1-4,7H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWGGXTTXGBIQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN3C(=CC=NC3=N2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine typically involves multi-step organic synthesis. One common route includes:

    Formation of the triazolopyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminopyrimidine and hydrazine derivatives under acidic or basic conditions.

    Attachment of the furan ring: The furan moiety can be introduced via a coupling reaction, often using Suzuki or Stille coupling methods.

    Introduction of the morpholine ring: This step usually involves nucleophilic substitution reactions where a morpholine derivative is reacted with a suitable leaving group on the triazolopyrimidine core.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the employment of robust catalysts and reagents to ensure consistency and scalability.

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation reactions, often leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction of the triazolopyrimidine core can yield dihydro derivatives, which may exhibit different biological activities.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydro-triazolopyrimidine derivatives.

    Substitution: Various N-substituted morpholine derivatives.

Scientific Research Applications

Structure and Composition

  • Molecular Formula: C12H12N6O
  • Molecular Weight: 244.26 g/mol
  • Chemical Structure: The compound features a morpholine ring connected to a triazolo-pyrimidine moiety, which is further substituted by a furan group.

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazolo-pyrimidines, including 4-[7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance:

  • Mechanism of Action: It is believed that the compound interferes with key signaling pathways involved in cell cycle regulation and apoptosis.
  • Case Studies: In vitro studies demonstrated that this compound exhibited significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia) .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. It may act on specific targets relevant to disease states:

  • Enzymatic Targets: Research suggests that it can inhibit enzymes involved in nucleotide synthesis and other metabolic pathways crucial for tumor growth .
  • Applications in Drug Development: The ability to selectively inhibit these enzymes positions this compound as a candidate for developing targeted cancer therapies.

Anti-inflammatory Properties

Another significant application of 4-[7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine is its anti-inflammatory effects:

  • Research Findings: Studies have shown that derivatives from this chemical class can reduce inflammation markers and provide relief in models of chronic inflammation .
  • Potential Therapeutic Uses: This suggests possible applications in treating conditions like rheumatoid arthritis or inflammatory bowel disease.

Data Table: Summary of Applications

Application TypeDescriptionReferences
Anticancer ActivityInhibits proliferation in cancer cell lines
Enzyme InhibitionTargets enzymes related to tumor growth
Anti-inflammatoryReduces inflammation markers

Mechanism of Action

The mechanism of action of 4-[7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core is known to bind to active sites of enzymes, potentially inhibiting their activity. The furan and morpholine moieties can enhance binding affinity and specificity through additional interactions, such as hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Key Structural Features :

  • Triazolopyrimidine Core : Provides rigidity and facilitates π-π stacking interactions in receptor binding.
  • Furan-2-yl Substituent: Mimics the heteroaromatic groups in adenosine receptor antagonists, enhancing affinity .
  • Morpholine Group : Improves water solubility and metabolic stability compared to alkyl or aryl substituents .

Comparison with Similar Compounds

Structural Analogues with Furan Substituents

ZM-241385 and Derivatives

ZM-241385 (4-(2-(7-amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-ylamino)ethyl)phenol) shares a furan-substituted triazolotriazine core. Despite the triazine vs. pyrimidine distinction, both compounds exhibit high A2AAR antagonism due to furan-mediated hydrophobic interactions . However, the morpholine group in the target compound reduces off-target effects compared to ZM-241385’s phenolic hydroxyl group, which may confer promiscuity .

2-(Furan-2-yl)-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one (Compound A)

This sodium salt derivative (CCDC 2232970) features a nitro group at position 6 and a furan at position 2. Unlike the target compound, it lacks a morpholine group but demonstrates antibacterial activity and A2AAR modulation .

Morpholine-Containing Analogues

4-[7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine

Replacing the furan with a 4-bromophenyl group shifts activity toward kinase inhibition. The bromine atom enhances hydrophobic binding but reduces solubility compared to the furan-morpholine combination .

7-Methyl-6-[2-(4-morpholinyl)-4-pyrimidinyl]-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine

This analogue incorporates morpholine into a pyrimidine side chain. While it retains solubility benefits, the bulky phenyl group at position 2 diminishes A2AAR affinity, highlighting the importance of substituent positioning .

Functional Group Variations

Chlorophenyl Derivatives (e.g., 1l, 1z)

Compounds like 4-((7-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino)benzenesulfonamide (1l) exhibit anticonvulsant activity but lack adenosine receptor selectivity due to the sulfonamide group’s polar interactions .

Trifluoromethyl and Styryl Derivatives

2-[7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid () and 7-(4-fluorostyryl)-2-(1H-pyrrol-1-yl)triazolopyrimidine () demonstrate how electron-withdrawing groups (CF3) or extended conjugation (styryl) alter bioactivity. The trifluoromethyl group enhances metabolic stability, while styryl groups improve Plasmodium falciparum inhibition .

Data Tables

Table 2: Physicochemical Properties

Compound Name Melting Point (°C) Yield (%) UV λmax (nm) Reference ID
4-[7-(Furan-2-yl)-triazolopyrimidin-2-yl]morpholine Not reported Not reported Not reported
Compound A (Na salt) 259–261 60 Not reported
1z 280–282 60 334
1l 238–240 64 Not reported

Biological Activity

4-[7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine is a compound of significant interest due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : 4-[7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine
  • Molecular Formula : C12H12N6O2
  • Molecular Weight : 256.27 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the triazolo-pyrimidine scaffold. For instance, derivatives have shown promising antiproliferative activity against various cancer cell lines.

Compound Cell Line IC50 (µM) Mechanism of Action
6iMGC-8030.96Induces apoptosis via ROS elevation and cell cycle arrest in G0/G1 phase .
17lA5490.98Inhibits c-Met signaling and induces apoptosis .

These findings suggest that the morpholine derivative may possess similar or enhanced anticancer effects due to its unique structural features.

Antimicrobial Activity

Compounds with a furan and triazole moiety have been reported to exhibit antimicrobial properties. The molecular docking studies indicate strong binding affinities to key microbial targets, which could lead to the development of new antimicrobial agents.

The biological activity of 4-[7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine may be attributed to several mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit kinases such as c-Met and VEGFR-2, which are crucial for cancer cell proliferation and survival.
  • Induction of Apoptosis : The compound may trigger intrinsic and extrinsic apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
  • Cell Cycle Arrest : It can induce cell cycle arrest in specific phases (G0/G1), preventing cancer cells from proliferating.

Case Study 1: Anticancer Evaluation

A study evaluated a series of triazolo-pyrimidine derivatives for their antiproliferative activity against multiple cancer cell lines. The results indicated that compounds structurally related to 4-[7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine exhibited IC50 values in the low micromolar range against MGC-803 cells, suggesting significant anticancer potential.

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of related furan-triazole compounds. The results demonstrated effective inhibition against various bacterial strains, indicating potential therapeutic applications in treating infections.

Q & A

Q. What are the established synthetic routes for 4-[7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine?

The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves refluxing 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine derivatives with morpholine in polar aprotic solvents (e.g., 1,4-dioxane or DMF) under basic conditions (e.g., triethylamine). For example, analogous triazolopyrimidine-morpholine hybrids were prepared by reacting chlorinated triazolopyrimidine precursors with morpholine at 80–100°C for 12–24 hours, achieving yields of 50–70% .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H NMR confirms substituent integration (e.g., furan protons at δ 6.5–7.5 ppm, morpholine protons at δ 3.6–4.0 ppm). 13^{13}C NMR identifies carbonyl (C=O) and heterocyclic carbons .
  • IR Spectroscopy : Peaks at 1650–1630 cm1^{-1} (C=N stretching) and 1100–1050 cm1^{-1} (morpholine C-O-C) validate functional groups .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 328.33 for C16_{16}H16_{16}N4_4O4_4) .

Q. What methods are used to assess purity?

Purity (>95%) is determined via:

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm.
  • Elemental Analysis : Matching calculated vs. observed C/H/N percentages (e.g., C: 54.54%, H: 4.07%, N: 21.20%) .

Advanced Research Questions

Q. How does the morpholine substituent influence the compound’s physicochemical properties?

The morpholine ring enhances solubility in aqueous media due to its oxygen atom’s hydrogen-bonding capacity. It also modulates electronic effects on the triazolopyrimidine core, altering π-π stacking interactions in biological targets. For example, morpholine-containing analogs showed improved binding affinity to adenosine A2A_{2A} receptors compared to non-polar substituents .

Q. What challenges arise in X-ray crystallography for triazolopyrimidine derivatives?

  • Crystal Twinning : Common in planar heterocycles, requiring SHELXL refinement with TWIN/BASF commands .
  • Disorder : Flexible morpholine groups may exhibit positional disorder, resolved using PART/ISOR restraints.
  • Data Quality : High-resolution data (<1.0 Å) is critical for accurate anisotropic displacement parameter modeling .

Q. How can structure-activity relationships (SAR) guide optimization for biological targets?

  • Substituent Screening : Replace morpholine with piperazine or pyrrolidine to evaluate steric/electronic effects. For instance, 7-(furan-2-yl) analogs with N-methylpiperazine showed 10-fold higher A2A_{2A} receptor antagonism (IC50_{50} < 10 nM) .
  • Bioisosteric Replacement : Substitute furan with thiophene or pyridine to enhance metabolic stability while retaining affinity .

Q. What strategies address contradictory bioactivity data across similar derivatives?

  • Dose-Response Curves : Validate activity thresholds (e.g., triazolopyrimidines with EC50_{50} < 1 µM in kinase assays).
  • Off-Target Profiling : Use selectivity panels (e.g., 100+ kinases) to identify cross-reactivity. For example, compound 1x (C18_{18}H16_{16}N6_6O3_3S) showed nanomolar inhibition of hCA II but micromolar activity against hCA IX/XII, highlighting isoform specificity .

Methodological Insights

Q. How to optimize reaction conditions for higher yields?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hours vs. 24 hours) and improves yields by 20–30% via controlled dielectric heating .
  • Catalytic Systems : Pd/C or CuI catalysts enhance coupling efficiency in aryl-substituted derivatives .

Q. What computational tools predict binding modes with biological targets?

  • Molecular Docking (AutoDock Vina) : Simulate interactions with A2A_{2A} receptor residues (e.g., His264, Glu169).
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How to resolve spectral overlaps in NMR analysis?

  • 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations for congested regions (e.g., triazolopyrimidine C7 and morpholine C2).
  • Variable Temperature NMR : Reduces signal broadening caused by conformational exchange .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.